molecular formula C6H6O3S B1300625 3-Methoxythiophene-2-carboxylic acid CAS No. 60166-83-8

3-Methoxythiophene-2-carboxylic acid

Cat. No.: B1300625
CAS No.: 60166-83-8
M. Wt: 158.18 g/mol
InChI Key: LSSMRBBQCHSDNS-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carboxylic acid (MTCA) is an organic compound that belongs to the family of thiophene carboxylic acids. It is a colorless solid with a molecular weight of 162.2 g/mol and a melting point of 126-128°C. MTCA has a variety of uses in the fields of chemistry, biochemistry, and pharmaceuticals. It has been used in the synthesis of various compounds, as well as in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Organic Electronics and Solar Panels

3-Methoxythiophene, a derivative of 3-Methoxythiophene-2-carboxylic acid, has been investigated for its potential in organic-based electronics like thermoelectric generators, solar panels, and thin-film transistors. Its polymerization, especially in combination with 3-hexylthiophene, enhances solubility in organic solvents and improves UV absorption, making it a promising material for these applications (Minkler et al., 2019).

Antibacterial Agents

Research on derivatives of 2-aminothiophene-3-carboxylic acid, closely related to this compound, has demonstrated significant antibacterial activity. This includes effective targeting of both Gram-negative and Gram-positive bacteria, pointing towards its potential in developing new antibacterial agents (International Journal of Innovative Technology and Exploring Engineering, 2019).

Polymer Science

In polymer science, this compound derivatives have been used to introduce hydrophilicity into copolymers. The solid-state properties of these compounds, such as crystalline structures and molecular arrangement, have been extensively characterized, which is crucial for their application in various fields (Subramanian et al., 2019).

Renewable Energy

Studies have explored the conversion of lignin into renewable carboxylic acid compounds using advanced oxidation processes. This research indicates that derivatives of this compound might play a role in sustainable and environmentally friendly energy production (Kang et al., 2019).

Chemical Synthesis

The compound has been implicated in the field of chemical synthesis, particularly in the context of direct C–H activation of carboxylic acids. This research is vital for the development of new methodologies in organic synthesis (Uttry & van Gemmeren, 2019).

Nanotechnology and Sensing Applications

This compound and its derivatives have potential applications in nanotechnology and sensing. For instance, a study on core-shell structured poly(indole-5-carboxylic acid) @ poly(3, 4-ethylenedioxythiophene) highlights its use in creating sensitive, label-free electrochemical immunosensing platforms (Jia et al., 2019).

Safety and Hazards

3-Methoxythiophene-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSMRBBQCHSDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363279
Record name 3-methoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-83-8
Record name 3-methoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxythiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-aminothiophene-2-carboxylate was Boc-protected and the resulting ester was saponified to yield 3-[(tert-butoxy)carbonylamino]-2-thiophene-carboxylic acid (11). Methyl 3-hydroxythiophene-2-carboxylate (12) was prepared by cyclization of methylthioglycolate and methyl-2-chloroacrylate in methanolic sodium methoxide (Huddleston et al., Synth. Commun. 1979, 9, 731). Alkylation of (12) with iodomethane and subsequent hydrolysis of the methyl ester yielded 3-methoxy-2-thiophenecarboxylic acid (13). 3-Fluorothiophene-2-carboxylic acid (14) was synthesized as described by Taylor et al. (Org. Prep. Proc. Int. 1997, 29, 221) (FIG. 3A, 3B, 3C). The remaining 3-substituted-thiophene-2-carboxylic acids were obtained from commercial sources.
Name
methylthioglycolate
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sodium methoxide
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[Compound]
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methyl ester
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxythiophene (4.81 g, 42.1 mmol) in ether (20 mL) at −78° C., butyllithium (17 mL, 47.6 mmol) was added. The reaction mixture was stirred at −78° C. for 1 hour, then it was warmed to 0° C. for 3 hours. After to recooling −78° C. the reaction mixture was poured into a beaker filled with crushed dry ice (14.5 g) and allowed to stand until the excess dry ice had completely sublimed. Then the reaction mixture was poured into a mixture of ice (10 g) to which conc. HCl (24 mL) had been added. The product was purified by precipitation from ether and filtering (6.42 g, 96%). EI-MS m/z 159 (M+H)+.
Quantity
4.81 g
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reactant
Reaction Step One
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17 mL
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reactant
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20 mL
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solvent
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14.5 g
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reactant
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0 (± 1) mol
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ice
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10 g
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24 mL
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of methyl 3-methoxythiophene carboxylate (2.0 g, 11.6 mmol) in 20 mL of THF at room temperature was added dropwise a 1.0 M sodium hydroxide aqueous solution (17.0 mL, 17.0 mmol). After addition, the mixture was heated to 75° C. (oil bath temperature) and continued for 18 h. The mixture was cooled to room temperature, treated with a 1.0 M hydrochloride aqueous solution until pH approximately being 2. The acidified mixture was extracted with 100 mL of CH2Cl2—CH3CN (1:1, v/v), 50 mL of CH2Cl2, and 50 mL of CH3CN. The combined organic extracts were washed with brine (30 mL), dried over Na2SO4, and concentrated under reduced pressure to a solid, which was further dried on high vacuum, yielding 1.84 g (100%) of 3-methoxythiophene carboxylic acid (MH+=159.0).
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2 g
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reactant
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17 mL
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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